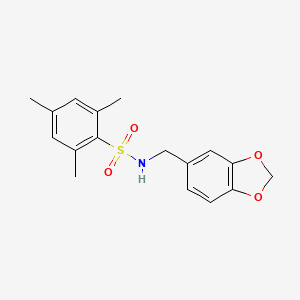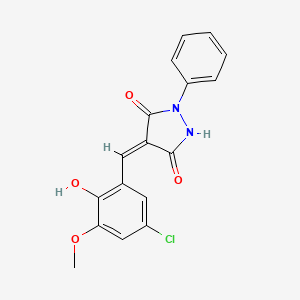
4-ethyl-N-(2-methoxyphenyl)-1-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethyl-N-(2-methoxyphenyl)-1-piperazinecarboxamide, also known as MEP, is a small molecule that has gained attention in the scientific community due to its potential therapeutic properties. This compound belongs to the class of piperazine derivatives, which have been found to exhibit a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of 4-ethyl-N-(2-methoxyphenyl)-1-piperazinecarboxamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin and dopamine. It has also been shown to have an effect on the endocannabinoid system, which plays a role in pain perception and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects, including the modulation of cytokine production, the reduction of oxidative stress, and the inhibition of microglial activation. It has also been shown to have an effect on the expression of genes involved in inflammation and pain perception.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-ethyl-N-(2-methoxyphenyl)-1-piperazinecarboxamide in lab experiments is its low toxicity and high purity. It has also been found to be stable under a variety of conditions, making it a reliable compound for use in research. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in certain experimental setups.
Direcciones Futuras
There are a number of future directions for research on 4-ethyl-N-(2-methoxyphenyl)-1-piperazinecarboxamide, including further studies on its mechanism of action, its potential as a treatment for neurological disorders, and its use in combination with other drugs. Additionally, the development of new synthesis methods for this compound could lead to improvements in its purity and solubility, making it a more versatile compound for use in research.
In conclusion, this compound is a small molecule with a range of potential therapeutic properties. Its low toxicity, high purity, and stability make it a reliable compound for use in scientific research. Further studies on its mechanism of action and potential applications could lead to important discoveries in the field of pharmacology.
Métodos De Síntesis
4-ethyl-N-(2-methoxyphenyl)-1-piperazinecarboxamide can be synthesized using a variety of methods, including the reaction of 4-ethylpiperazine with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. This method yields this compound with a purity of over 95%. Other methods include the reaction of 4-ethylpiperazine with 2-methoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride, or the reaction of 4-ethylpiperazine with 2-methoxyphenyl isocyanate.
Aplicaciones Científicas De Investigación
4-ethyl-N-(2-methoxyphenyl)-1-piperazinecarboxamide has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antidepressant properties. It has also been shown to have potential as a treatment for neuropathic pain, anxiety disorders, and Parkinson's disease. This compound has been studied in both in vitro and in vivo models, and has shown promising results in animal studies.
Propiedades
IUPAC Name |
4-ethyl-N-(2-methoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-3-16-8-10-17(11-9-16)14(18)15-12-6-4-5-7-13(12)19-2/h4-7H,3,8-11H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIOUZCZUXHYQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-chlorophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5741236.png)

![N-[4-(dimethylamino)-1-naphthyl]-1-naphthamide](/img/structure/B5741254.png)

![2-[(4-isopropylbenzyl)(propyl)amino]ethanol](/img/structure/B5741272.png)

![3-(3,4-dimethoxyphenyl)-5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5741284.png)
![4-[({[(2,4-dimethylphenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide](/img/structure/B5741297.png)

![N-1,3-benzodioxol-5-yl-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea](/img/structure/B5741311.png)
![N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5741317.png)
